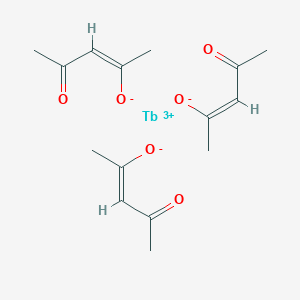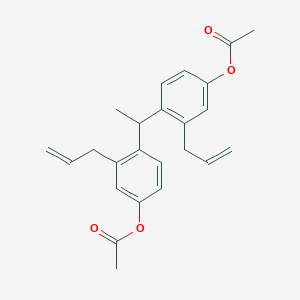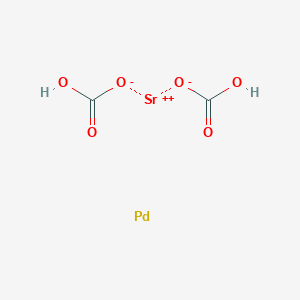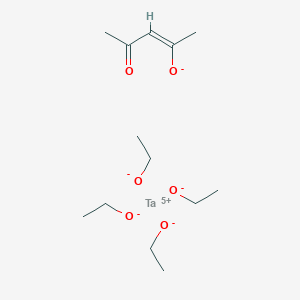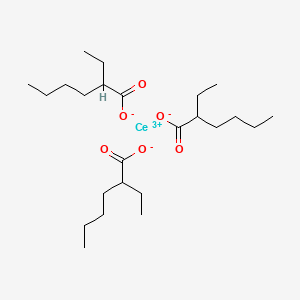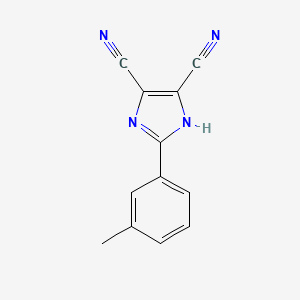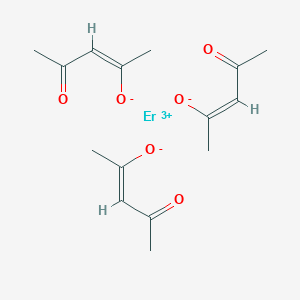
erbium(3+);(Z)-4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound where the central metal ion is erbium in the +3 oxidation state, coordinated with (Z)-4-oxopent-2-en-2-olate ligands. Erbium is a rare earth element, known for its applications in various high-tech fields, including quantum communication and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erbium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of erbium salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to dissolve erbium chloride in a suitable solvent and then add the (Z)-4-oxopent-2-en-2-olate ligand. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium(IV) species, while reduction may produce erbium(II) species. Substitution reactions will result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Erbium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Explored for its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials for photonics and quantum communication.
Wirkmechanismus
The mechanism of action of erbium(3+);(Z)-4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The erbium ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erbium(III) oxide: Another erbium compound with different applications, mainly in optics and materials science.
Erbium(III) chloride: Used in similar applications but with different chemical properties.
Erbium(III) acetate: Utilized in the synthesis of optical materials.
Uniqueness
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as catalysis and advanced material development.
Eigenschaften
IUPAC Name |
erbium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJGCIGWABSMA-LNTINUHCSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
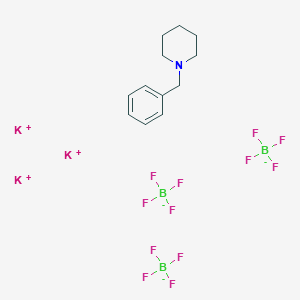
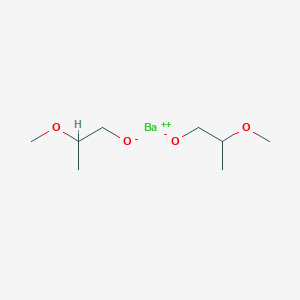
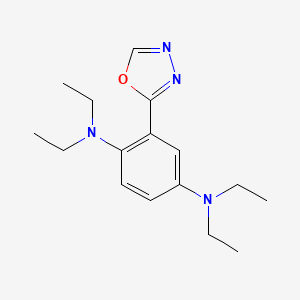
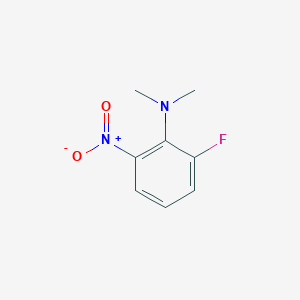
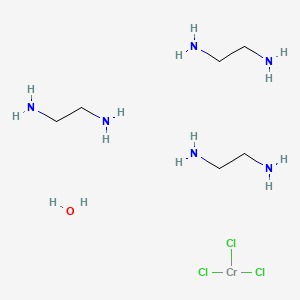
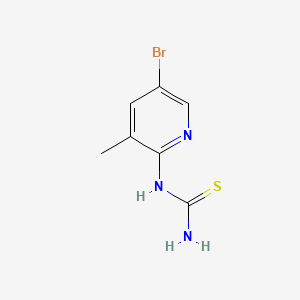
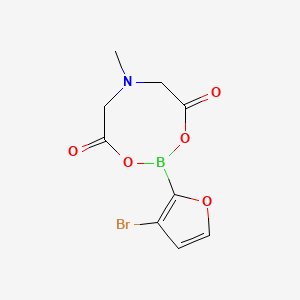
![potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide](/img/structure/B8208407.png)
